![molecular formula C22H21NO2 B14180971 4-Anilino-3-([1,1'-biphenyl]-4-yl)-1-hydroxybutan-2-one CAS No. 918785-08-7](/img/structure/B14180971.png)
4-Anilino-3-([1,1'-biphenyl]-4-yl)-1-hydroxybutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Anilino-3-([1,1’-biphenyl]-4-yl)-1-hydroxybutan-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an aniline group, a biphenyl moiety, and a hydroxybutanone backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-3-([1,1’-biphenyl]-4-yl)-1-hydroxybutan-2-one typically involves multi-step organic reactions. One common method includes the condensation of aniline with a biphenyl derivative, followed by the introduction of a hydroxybutanone group through a series of controlled reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored. The use of automated systems for temperature and pressure control, along with continuous stirring, ensures the consistency and quality of the final product. Industrial methods also focus on optimizing the reaction time and minimizing by-products to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Anilino-3-([1,1’-biphenyl]-4-yl)-1-hydroxybutan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves replacing one functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents or nucleophiles are used under controlled conditions to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives, each with unique properties.
Applications De Recherche Scientifique
4-Anilino-3-([1,1’-biphenyl]-4-yl)-1-hydroxybutan-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a component in specialized chemical formulations.
Mécanisme D'action
The mechanism of action of 4-Anilino-3-([1,1’-biphenyl]-4-yl)-1-hydroxybutan-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Anilino-3-quinolinecarbonitrile: Known for its kinase inhibitory properties and used in cancer research.
Quinazoline derivatives: Widely studied for their biological activities, including anti-cancer and anti-inflammatory effects.
Anilino-1,4-naphthoquinones: Investigated for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
4-Anilino-3-([1,1’-biphenyl]-4-yl)-1-hydroxybutan-2-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
918785-08-7 |
|---|---|
Formule moléculaire |
C22H21NO2 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
4-anilino-1-hydroxy-3-(4-phenylphenyl)butan-2-one |
InChI |
InChI=1S/C22H21NO2/c24-16-22(25)21(15-23-20-9-5-2-6-10-20)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h1-14,21,23-24H,15-16H2 |
Clé InChI |
FQRCIKYMKLMUTN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CNC3=CC=CC=C3)C(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


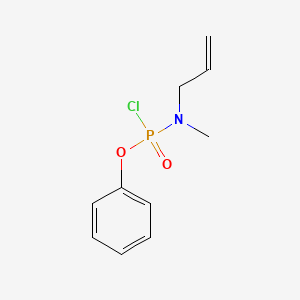
![3-Benzoyl-N-[(1H-indol-3-yl)methyl]benzamide](/img/structure/B14180903.png)

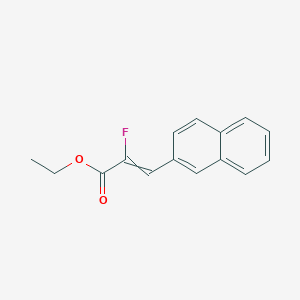
![N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180931.png)
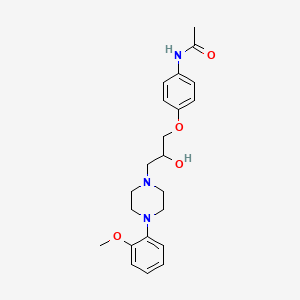

![{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14180972.png)
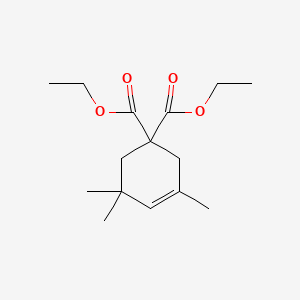
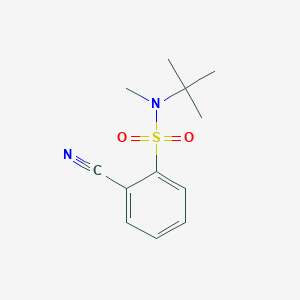
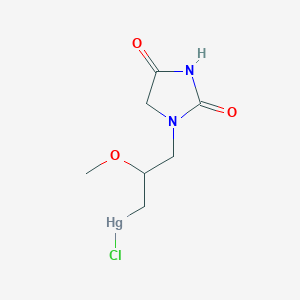
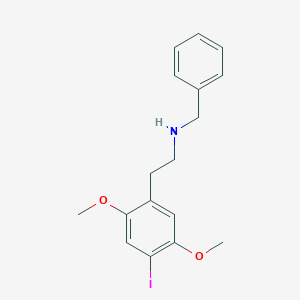
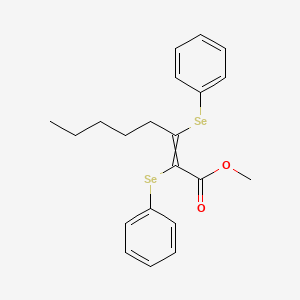
![N-(2-Aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide](/img/structure/B14181001.png)
